molecular formula C16H15BrFNO2 B2829080 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1203263-68-6

2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Cat. No.: B2829080
CAS No.: 1203263-68-6
M. Wt: 352.203
InChI Key: NDMVHIOMEQSUEI-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is an organic compound that features both bromine and fluorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves a multi-step process:

    Formation of 4-bromophenylacetic acid: This can be achieved through the bromination of phenylacetic acid using bromine in the presence of a catalyst.

    Amidation: The 4-bromophenylacetic acid is then converted to its corresponding amide by reacting with an amine, such as 2-(4-fluorophenoxy)ethylamine, under appropriate conditions (e.g., using a coupling agent like EDCI or DCC).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis could use sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological targets, such as proteins or nucleic acids.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-(4-methoxyphenoxy)ethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-(4-chlorophenoxy)ethyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is unique due to the specific combination of bromine and fluorine substituents on its aromatic rings. This combination can impart distinct physicochemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO2/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMVHIOMEQSUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCOC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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